molecular formula C16H19N5O3 B2414823 Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034546-47-7

Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2414823
CAS No.: 2034546-47-7
M. Wt: 329.36
InChI Key: ZWELTZHEINBIHR-UHFFFAOYSA-N
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Description

Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone is a complex organic compound characterized by its intricate molecular structure

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the reaction of isoxazole derivatives with piperazine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for high-yield reactions. The process would be optimized to minimize waste and maximize efficiency, ensuring the compound is produced in sufficient quantities for its intended applications.

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, possibly as an inhibitor in drug development.

  • Industry: The compound can be utilized in the production of advanced materials and chemicals.

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share a similar heterocyclic structure.

  • Piperazine derivatives: Piperazine is a common structural motif in many pharmaceuticals.

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds are structurally related and often exhibit similar biological activities.

Uniqueness: Isoxazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1,2-oxazol-5-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-15(13-11-12-3-1-2-6-21(12)18-13)19-7-9-20(10-8-19)16(23)14-4-5-17-24-14/h4-5,11H,1-3,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWELTZHEINBIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=NO4)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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